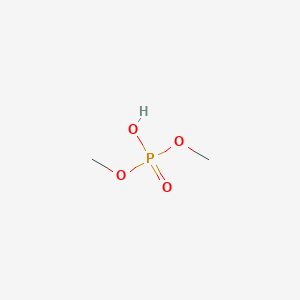

Dimethyl hydrogen phosphate

描述

沼泽酸是一种有机化合物,化学式为 C20H30O2。它被归类为二萜类化合物和树脂酸。该化合物是松香酸的异构体,其双键位置不同。 沼泽酸是一种无色固体,可溶于极性有机溶剂,以其保护针叶树免受昆虫侵害的作用而闻名 .

准备方法

合成路线和反应条件: 沼泽酸由 C20 前体香叶基香叶基二磷酸生物合成。 生物合成涉及一系列酶促反应,将前体转化为最终的二萜结构 .

工业生产方法: 沼泽酸的工业生产通常涉及从天然来源(例如针叶树)中提取。提取过程包括溶剂提取,然后进行纯化步骤以分离化合物。 树脂酸随后使用色谱等技术分离 .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for DMP, influenced by environmental conditions and catalytic agents.

Catalytic Hydrolysis

Metal–organic frameworks (MOFs) like Hf-UiO-66 and Zr-UiO-66 enhance hydrolysis efficiency. Defect engineering in these frameworks (e.g., missing cluster defects) increases accessible Lewis acid sites, accelerating DMP breakdown into phosphonic acid (Table 1 ) .

Table 1: Catalytic Hydrolysis Efficiency of MOFs

| MOF Type | Defect Type | Hydrolysis Product | Key Observation |

|---|---|---|---|

| Hf-UiO-66 | Missing cluster | Phosphonic acid | Higher conversion due to open metal sites |

| Zr-UiO-66 | Missing linker | Minimal hydrolysis | Limited internal accessibility |

Redox Reactions

DMP participates in redox reactions with reducing and oxidizing agents, producing hazardous byproducts.

Reduction

In the presence of strong reducing agents (e.g., hydrides), DMP generates phosphine gas (PH₃) , a highly toxic and flammable compound .

Oxidation

Partial oxidation by oxidizing agents releases phosphorus oxides (e.g., P₄O₁₀) , which contribute to environmental and health risks .

Interaction with Metal Ions

DMP’s phosphate group coordinates with metal ions, a property leveraged in biochemical studies and catalysis.

-

MOF Catalysis : In Hf-UiO-66, open Hf⁴⁺ sites act as Lewis acids, polarizing the P=O bond and facilitating nucleophilic attack by water (Figure 1 ) .

-

Biological Relevance : DMP mimics nucleic acid phosphate backbones, interacting with Mg²⁺ and Ca²⁺ in biological systems. These interactions influence conformational stability and catalytic processes .

Figure 1: Proposed Hydrolysis Mechanism in Hf-UiO-66

-

DMP adsorption at Hf⁴⁺ sites.

-

Water activation and nucleophilic attack on phosphorus.

-

Cleavage of the P–O bond, yielding phosphonic acid.

Stability and Environmental Impact

科学研究应用

Flame Retardant

DMHP is widely used as a flame retardant in textiles, particularly:

- Nylon 6 Fibres : It enhances fire resistance and is often combined with other agents to improve efficacy.

- Cotton Textiles : When used with guanidine and formaldehyde, it imparts both flame and crease resistance .

Chemical Intermediate

DMHP serves as a crucial intermediate in the synthesis of various chemicals:

- Organo-phosphorus Pesticides : It plays a significant role in the production of pesticides by acting as a precursor in chemical reactions .

- Lubricant Additives : Its properties make it suitable for enhancing the performance of lubricants .

Corrosion Inhibitor

In combination with pyrocatechol, DMHP functions as a corrosion inhibitor for metals, particularly steel. This application is vital in industries where metal degradation is a concern .

Stabilizer

DMHP is utilized as a stabilizer in various formulations, such as:

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of DMHP in enhancing the flame resistance of nylon fibres. The results indicated a significant reduction in flammability when treated with DMHP, confirming its utility in textile applications.

| Treatment | Flammability Rating |

|---|---|

| Untreated Nylon | High |

| DMHP Treated Nylon | Low |

Currently, there are no established regulatory standards specifically governing the use of dimethyl hydrogen phosphate. However, safety guidelines for handling organophosphorus compounds apply due to potential toxicity concerns .

作用机制

沼泽酸通过各种分子靶点和途径发挥其作用。在植物中,它通过阻止昆虫取食作为一种防御化合物对抗食草动物。该化合物通过一系列酶促反应从香叶基香叶基二磷酸生物合成。 在医疗应用中,其抗氧化和抗炎特性归因于其清除自由基和抑制炎症途径的能力 .

类似化合物:

松香酸: 沼泽酸的异构体,双键位置不同。

脱氢松香酸: 另一种具有类似性质的树脂酸。

海松酸: 一种结构不同但应用类似的二萜类化合物。

异海松酸: 另一种具有类似用途的二萜类化合物 .

独特性: 沼泽酸因其独特的异构体结构而独一无二,赋予其独特的化学性质和生物活性。 它在植物防御中的作用和潜在的治疗应用使其成为各个领域中重要的化合物 .

相似化合物的比较

Abietic Acid: An isomer of palustric acid with different double bond locations.

Dehydroabietic Acid: Another resin acid with similar properties.

Pimaric Acid: A diterpenoid with a different structure but similar applications.

Isopimaric Acid: Another diterpenoid with comparable uses .

Uniqueness: Palustric acid is unique due to its specific isomeric structure, which imparts distinct chemical properties and biological activities. Its role in plant defense and potential therapeutic applications make it a compound of significant interest in various fields .

生物活性

Dimethyl hydrogen phosphate (DMHP) is an organophosphorus compound that has garnered attention due to its biological activity and potential health implications. This article reviews the biological effects of DMHP, focusing on its toxicity, carcinogenic potential, and metabolic pathways based on diverse research findings.

This compound is a colorless liquid with a molecular formula of . It is primarily used in agricultural applications as a pesticide and as an intermediate in chemical synthesis. Understanding its stability and degradation products is crucial for evaluating its biological effects.

Toxicity Studies

Metabolism

DMHP undergoes oxidative demethylation to form monomethyl hydrogen phosphite and methanol, which are then metabolized further. The primary route of elimination is through expired carbon dioxide (44-57%) and urine (28-49%) . The compound's metabolism has been shown to be linear across doses in both rats and mice.

Case Study 1: Long-term Exposure Effects

A long-term study involving the administration of DMHP at varying doses revealed significant pathological changes in the lungs and forestomach of treated rats. The incidence of neoplastic lesions was notably higher in groups receiving 200 mg/kg compared to control groups (0/50 controls vs. 5/50 high-dose males) .

Case Study 2: Genotoxicity Assessment

In vitro studies demonstrated that DMHP caused chromosomal aberrations in cultured cells, suggesting potential risks for genetic damage upon exposure. This raises concerns regarding occupational exposure limits for workers handling this compound .

Data Summary

The following table summarizes key findings from various studies on the biological activity of DMHP:

| Study Type | Findings |

|---|---|

| Acute Toxicity | Clinical signs included lacrimation, respiratory distress; weight loss noted at high doses |

| Chronic Toxicity | Neoplastic lesions observed; significant tumor incidence in lungs at high doses |

| Genotoxicity | Induced sister chromatid exchanges; mutations in mouse cells |

| Metabolism | Primarily eliminated as CO2 and urine; linear metabolism observed |

| Developmental Effects | Limited data; hypospermatogenesis noted at high doses |

属性

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl phosphate?

A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.

Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?

A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []

Q3: What are the preferred conformations of dimethyl phosphate?

A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]

Q4: How do metal ions influence the conformation of dimethyl phosphate?

A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.

Q5: Why is the interaction of DMP with metal ions relevant to biological systems?

A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []

Q6: How stable is dimethyl phosphate in aqueous solutions?

A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.

Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?

A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.

Q8: Are there biomimetic models that can catalyze DMP hydrolysis?

A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []

Q9: Does dimethyl phosphate have any applications in organic synthesis?

A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.

Q10: What is the environmental fate of dimethyl phosphate?

A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.

Q11: Is dimethyl phosphate toxic?

A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.

Q12: How is computational chemistry used to study dimethyl phosphate?

A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:

- Investigate conformational preferences and energetics of DMP. [, , ]

- Study interactions with metal ions and water molecules. [, ]

- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []

- Analyze vibrational spectra and compare them with experimental data. []

- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。